2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class of heterocycles, characterized by a fused pyrazole-pyrazine core. Its structure includes a 4-butoxyphenyl substituent at position 2 and a 5-methyl-2-(o-tolyl)oxazol-4-ylmethyl group at position 5 (Figure 1).
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-22-12-10-21(11-13-22)24-17-26-28(33)31(14-15-32(26)30-24)18-25-20(3)35-27(29-25)23-9-7-6-8-19(23)2/h6-15,17H,4-5,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXKYAUHPVHDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.557 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the butoxyphenyl and oxazole substituents is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.557 g/mol |
| Purity | Typically 95% |
Overview of Pyrazole Derivatives
Pyrazole derivatives, including the compound , have been extensively studied for their broad spectrum of biological activities. They have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notable examples include celecoxib and phenylbutazone, which are clinically approved drugs derived from pyrazole structures .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, compounds similar to the one under discussion have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes. The specific compound was evaluated alongside other derivatives, showing promising results in reducing edema and pain response .
- Anticancer Potential : Research has indicated that certain pyrazolo derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of pyrazole derivatives against neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
a. Position 2 Substituents
- 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (): This analog replaces the butoxyphenyl group with a chlorophenyl moiety and introduces a dihydropyrazine ring.
- 2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (): Lacks the oxazole ring but includes a chlorophenylmethyl group.
b. Position 5 Substituents
- The absence of the oxazolylmethyl group highlights the importance of this moiety in the target compound for structural complexity and target engagement.
Heterocyclic Core Modifications
- 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66, ): Replaces the pyrazinone core with a pyrimidinone. Pyrimidinones are more electron-deficient, which could enhance interactions with enzymes like kinases. The methoxyphenyl group at position 5 contrasts with the target’s oxazolylmethyl substituent, suggesting divergent structure-activity relationships.
- Tetrahydrooxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-ones (): Features a fused oxazolo-pyrazolo-pyrazinone system. The tetrahydro ring introduces conformational flexibility, which may reduce planarity and alter binding kinetics compared to the fully aromatic target compound.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₈H₂₇N₃O₃* | 453.5 | 4-Butoxyphenyl (C₄H₉O), 5-methyl-2-(o-tolyl)oxazol-4-ylmethyl | Oxazole ring, high lipophilicity |
| 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one | C₂₃H₂₂ClN₃O₂ | 407.9 | 4-Chlorophenyl, chlorophenylmethyl | Halogenated, no oxazole |
| 2-(o-Tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338664-59-7) | C₁₃H₁₁N₃O | 225.2 | o-Tolyl | Minimal substituents |
| MK66 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) | C₁₇H₁₃N₃O₂ | 291.3 | 4-Methoxyphenyl, phenyl | Pyrimidinone core |
*Estimated based on structural similarity to analogs.
Key Findings
Substituent Impact : The 4-butoxyphenyl group in the target compound likely enhances lipophilicity compared to methoxy or chloro analogs, favoring passive diffusion across biological membranes .
Synthetic Efficiency : Microwave-assisted methods () offer a viable route for analogs but may require optimization for the target’s complex oxazole substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
